molecular formula C5H12Cl3N B588868 Bis(2-chloroethyl)methylamine-d4 Hydrochloride CAS No. 1329812-14-7

Bis(2-chloroethyl)methylamine-d4 Hydrochloride

Cat. No. B588868
CAS RN: 1329812-14-7
M. Wt: 196.532
InChI Key: QZIQJVCYUQZDIR-DAHDXRBSSA-N
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Description

Bis(2-chloroethyl)methylamine-d4 Hydrochloride is a nitrogen mustard prepared by the action of thionyl chloride on 2,2’ (methylimino)diethanol in trichloroethylene . It has been used as an antineoplastic .


Synthesis Analysis

The synthesis of this compound involves the action of thionyl chloride on 2,2’ (methylimino)diethanol in trichloroethylene .


Molecular Structure Analysis

The molecular formula of this compound is C5H12Cl3N . Its molecular weight is 192.51448 . The IUPAC Standard InChI is InChI=1S/C5H11Cl2N/c1-8(4-2-6)5-3-7/h2-5H2,1H3 .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C5H12Cl3N . Its molecular weight is 192.51448 .

Mechanism of Action

Bis(2-chloroethyl)methylamine-d4 Hydrochloride is an alkylating agent. Alkylating agents work by three different mechanisms: 1) attachment of alkyl groups to DNA bases, resulting in the DNA being fragmented by repair enzymes in their attempts to replace the alkylated bases, preventing DNA synthesis and RNA transcription from the affected DNA, 2) DNA damage via the formation of cross-links (bonds between atoms in the DNA) which prevents DNA from being separated for synthesis or transcription, and 3) the induction of mispairing of the nucleotides leading to mutations .

Safety and Hazards

Bis(2-chloroethyl)methylamine-d4 Hydrochloride is considered hazardous. It may cause genetic defects and may cause cancer. It may damage fertility or the unborn child. It causes serious eye damage and severe skin burns .

properties

IUPAC Name

2-chloro-N-(2-chloro-2,2-dideuterioethyl)-2,2-dideuterio-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11Cl2N.ClH/c1-8(4-2-6)5-3-7;/h2-5H2,1H3;1H/i2D2,3D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIQJVCYUQZDIR-DAHDXRBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCl)CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CN(C)CC([2H])([2H])Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Formic acid (10.0 g; 0.2 mol) and 37% formaldehyde (20 ml) were mixed in a 250 ml round-bottom flask equipped with reflux condenser. 1,5-Dichloro-3-azapentane, hydrochloride (17.0 g; 0.1 mol) was added and the solution was heated with magnetic stirring at 100° C. After 3 h the temperature was increased to 120° C. for 20 min and finally allowed to cool to room temperature before the solvent was evaporated in vacuo to afford 3 as white solid in quantitative yield. 1HNMR (CD3OD, 400 MHz) δ 3.0 (s, 3H); 3.45 (br s, 2H); 3.62 (br s, 2H); 4.07 (br s, 4H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step Two
Name

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